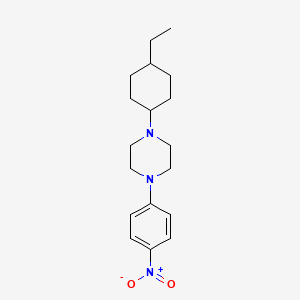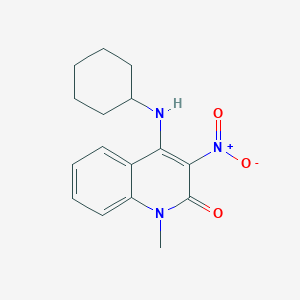![molecular formula C26H5F10NO4 B4961820 3,5-Bis(2,3,4,5,6-pentafluorophenoxy)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B4961820.png)
3,5-Bis(2,3,4,5,6-pentafluorophenoxy)-6H-anthra[1,9-CD]isoxazol-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(2,3,4,5,6-pentafluorophenoxy)-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound characterized by the presence of multiple fluorine atoms and an anthra[1,9-CD]isoxazole core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2,3,4,5,6-pentafluorophenoxy)-6H-anthra[1,9-CD]isoxazol-6-one typically involves multi-step organic reactions. The starting materials often include anthraquinone derivatives and pentafluorophenol. The key steps in the synthesis may involve:
Nucleophilic substitution reactions: Pentafluorophenol reacts with anthraquinone derivatives under basic conditions to form the pentafluorophenoxy groups.
Cyclization reactions: The formation of the isoxazole ring is achieved through cyclization reactions involving nitrile oxides and alkenes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(2,3,4,5,6-pentafluorophenoxy)-6H-anthra[1,9-CD]isoxazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinone and hydroquinone derivatives, which can have different functional groups depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(2,3,4,5,6-pentafluorophenoxy)-6H-anthra[1,9-CD]isoxazol-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3,5-Bis(2,3,4,5,6-pentafluorophenoxy)-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form strong interactions with these targets due to its multiple fluorine atoms, which enhance binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,5,6-Pentafluorophenoxy acetic acid
- 2,3,4,5,6-Pentafluorostyrene
- 2,3,4,5,6-Pentafluorobenzoic acid
Uniqueness
3,5-Bis(2,3,4,5,6-pentafluorophenoxy)-6H-anthra[1,9-CD]isoxazol-6-one is unique due to its combination of an anthra[1,9-CD]isoxazole core with multiple pentafluorophenoxy groups. This structure imparts distinct chemical properties, such as high stability, reactivity, and the ability to form strong interactions with biological targets, setting it apart from other similar compounds.
Eigenschaften
IUPAC Name |
10,12-bis(2,3,4,5,6-pentafluorophenoxy)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H5F10NO4/c27-12-14(29)18(33)25(19(34)15(12)30)39-8-5-9(40-26-20(35)16(31)13(28)17(32)21(26)36)22-11-10(8)23(38)6-3-1-2-4-7(6)24(11)41-37-22/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKVYSBFIUPYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C(C4=NO3)OC5=C(C(=C(C(=C5F)F)F)F)F)OC6=C(C(=C(C(=C6F)F)F)F)F)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H5F10NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4961739.png)
![6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B4961744.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4961748.png)
![ethyl 2-cyclohexyl-3-[(4-iodophenyl)amino]-3-oxopropanoate](/img/structure/B4961767.png)
![ETHYL 3-{[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4961779.png)
![1-(5-chlorothiophen-2-yl)-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]methanamine](/img/structure/B4961799.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4961801.png)
![N-(3,4-DIMETHOXYPHENETHYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE](/img/structure/B4961807.png)


![7-[(3-hydroxypropylamino)methyl]-1-(4-methoxyphenyl)-2-methyl-3-nitroindol-6-ol;hydrochloride](/img/structure/B4961823.png)
![{4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}acetic acid](/img/structure/B4961835.png)
![N-(4-ACETYLPHENYL)-2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE](/img/structure/B4961845.png)
![1,3-dimethyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4961850.png)
